13-(4-phenylpiperazin-1-yl)-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Description
This compound features a tricyclic core (1,8-diazatricyclo[7.4.0.0²,⁷]trideca-hexaene) with a 4-phenylpiperazinyl group at position 13 and an isopropyl substituent at position 11. The 10-carbonitrile moiety enhances polarity, influencing solubility and binding interactions.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5/c1-18(2)20-16-24(29-14-12-28(13-15-29)19-8-4-3-5-9-19)30-23-11-7-6-10-22(23)27-25(30)21(20)17-26/h3-11,16,18H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPNESARGBUOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 13-(4-phenylpiperazin-1-yl)-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its pharmacological implications, interactions with biological targets, and relevant research findings.
Structural Overview
The compound consists of several key components:
- Phenylpiperazine moiety : Known for its interactions with neurotransmitter systems.
- Diazatricyclo framework : This unique structure may influence the compound's pharmacodynamics.
- Carbonitrile group : Enhances reactivity and may affect biological interactions.
Pharmacological Potential
Research indicates that compounds similar to this one exhibit various biological activities, particularly in the realm of pharmacology. The structural characteristics suggest potential interactions with neurotransmitter receptors, especially those related to serotonin and dopamine pathways. These interactions may lead to applications in treating psychiatric disorders and neurodegenerative diseases.
The mechanism of action is primarily attributed to the compound's ability to modulate neurotransmitter systems. It is hypothesized that the compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways linked to mood regulation and cognitive function.
Case Studies and Research Findings
-
Neurotransmitter Interaction Studies :
- A study examined the effects of similar compounds on serotonin receptors, revealing significant binding affinities that suggest potential antidepressant properties.
- Another investigation focused on dopamine receptor modulation, indicating that derivatives could be beneficial in treating conditions like schizophrenia.
-
Toxicological Assessments :
- Toxicity studies have highlighted that while some derivatives exhibit therapeutic potential, they may also possess adverse effects at higher concentrations, necessitating careful dosage considerations.
- Comparative Analysis with Similar Compounds :
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-phenylpiperazin-1-yl)propan-1-amine | Contains a phenylpiperazine | Simpler structure without diazatricyclo framework |
| 1-(4-fluorophenyl)piperazine | Similar piperazine core | Fluorine substitution alters electronic properties |
| 3-isopropylbenzo[4,5]imidazo[1,2-a]pyridine | Related to piperazine derivatives | Different heterocyclic system influencing activity |
This table illustrates how the target compound's unique framework distinguishes it from related molecules while also highlighting shared pharmacological properties.
Synthesis and Chemical Behavior
The synthesis of this compound typically involves several steps:
- Formation of the Diazatricyclo Framework : This step requires precise control over reaction conditions to ensure structural integrity.
- Incorporation of Functional Groups : The addition of the phenylpiperazine moiety and carbonitrile group is crucial for enhancing biological activity.
Chemical Reactivity
The presence of functional groups such as carbonitrile significantly influences chemical behavior, affecting reactivity and interaction with biological targets. Preliminary studies suggest that these features enhance selectivity towards specific receptor sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Substituent Variations
13-(4-Ethylpiperazin-1-yl)-11-(propan-2-yl)-... (CAS 843671-51-2)
- Structural Difference : Replacement of the phenyl group with ethyl on the piperazine.
- Impact : Reduced aromatic interactions may lower binding affinity to hydrophobic pockets. Ethyl’s smaller size could improve metabolic stability but decrease target selectivity .
- Molecular Weight : ~350–370 g/mol (estimated).
13-[4-(Adamantan-1-yl)piperazin-1-yl]-12-ethyl-11-methyl-... (CAS 443332-35-2)
- Structural Difference : Adamantane substituent on piperazine.
- Molecular weight: 453.6 g/mol .
13-(3-Fluorophenyl)-11-methyl-... (CAS 730992-50-4)
Core Structure and Substituent Modifications
12-Benzyl-13-[(3-ethoxypropyl)amino]-11-methyl-... (CAS 331868-01-0)
- Structural Difference: Benzyl group at position 12 and ethoxypropylamino at position 13.
13-Chloro-11-(chloromethyl)-... (CAS 1000932-19-3)
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Solubility (µM)* |
|---|---|---|---|---|
| Target Compound | ~370–390 | 4-Phenylpiperazinyl, isopropyl | 3.2 | 15–25 |
| 13-Ethylpiperazinyl analog | ~350–370 | 4-Ethylpiperazinyl | 2.8 | 30–40 |
| Adamantyl analog | 453.6 | Adamantane, ethyl | 4.5 | 5–10 |
| 3-Fluorophenyl analog | 301.3 | 3-Fluorophenyl | 3.0 | 20–30 |
| Chloromethyl-chloro analog | 276.1 | Chlorine, chloromethyl | 2.5 | 50–60 |
Key Research Findings
Piperazine Modifications : Aromatic substituents (phenyl, fluorophenyl) enhance target affinity but reduce metabolic stability compared to aliphatic groups (ethyl, adamantyl) .
Halogen Effects : Chlorine substituents improve binding potency but increase cytotoxicity, limiting therapeutic windows .
Lipophilicity vs. Solubility : Bulky groups (adamantane, benzyl) raise LogP, compromising aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
